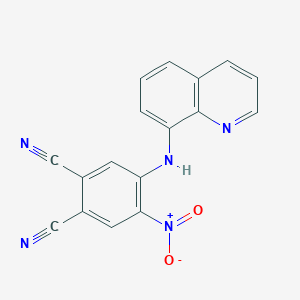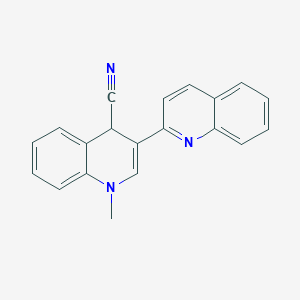![molecular formula C22H17BrN2O B11082819 12-(4-bromophenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11082819.png)
12-(4-bromophenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(4-bromophenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one is a complex organic compound belonging to the phenanthroline derivatives. Phenanthroline derivatives are known for their versatile applications in coordination chemistry, particularly as ligands forming stable complexes with various metal ions .
Preparation Methods
The synthesis of 12-(4-bromophenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one involves the condensation of 6-arylmethylene-aminoquinolines with 1,3-cyclohexanedione or dimedone in butanol . The reaction conditions typically include heating and the use of solvents like butanol to facilitate the condensation process. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution: The presence of the bromophenyl group allows for substitution reactions, where the bromine atom can be replaced by other functional groups under appropriate conditions.
Reduction: Reduction reactions can be performed to modify the phenanthroline ring system, potentially leading to different derivatives with varied properties.
Common reagents used in these reactions include sodium nitrite, acetic acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
12-(4-bromophenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one has several scientific research applications:
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals, especially those targeting metal ion-related pathways.
Industry: The compound’s ability to form stable complexes makes it useful in industrial processes involving metal ion catalysis and separation.
Mechanism of Action
The mechanism of action of 12-(4-bromophenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one primarily involves its role as a chelating ligand. It forms stable complexes with metal ions by coordinating through its nitrogen atoms in the phenanthroline ring system . These complexes can interact with various molecular targets and pathways, depending on the metal ion involved and the specific application.
Comparison with Similar Compounds
Similar compounds include other phenanthroline derivatives such as:
- 12-aryl-9,10-dihydro-8H-benzo[b][4,7]phenanthrolin-11-ones
- 13-aryl-7,13-dihydro-12H-indeno-[2,1-b][4,7]phenanthrolin-12-ones
Compared to these compounds, 12-(4-bromophenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one is unique due to the presence of the bromophenyl group, which can influence its reactivity and the types of complexes it forms.
Properties
Molecular Formula |
C22H17BrN2O |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
12-(4-bromophenyl)-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one |
InChI |
InChI=1S/C22H17BrN2O/c23-14-8-6-13(7-9-14)20-21-15-3-2-12-24-16(15)10-11-18(21)25-17-4-1-5-19(26)22(17)20/h2-3,6-12,20,25H,1,4-5H2 |
InChI Key |
LFOKAOMWLKUCCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC=C(C=C5)Br)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-(1,3-benzothiazol-2-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B11082737.png)
![5-[(3,4-dichloroanilino)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11082750.png)

![N-(2,3-dimethylphenyl)-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11082763.png)
![3,4-Dimethylcyclohexyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate](/img/structure/B11082769.png)
![(5Z)-5-benzylidene-4-[5-(5-bromo-2-hydroxyphenyl)-3-phenyl-1H-pyrazol-1-yl]-1,3-thiazolidin-2-one](/img/structure/B11082770.png)

![2-butyl-7-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11082773.png)
![2-(2,4-dichlorophenoxy)-N-[2-(2,4-dichlorophenoxy)ethyl]ethanamine](/img/structure/B11082781.png)

![11-(2-iodophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11082791.png)
![Diethyl 2,2'-[benzene-1,4-diylbis(carbonylimino)]bis(4,5-dimethylthiophene-3-carboxylate)](/img/structure/B11082795.png)
![5-ethyl-7-(morpholin-4-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11082802.png)
![ethyl 4-({(2Z)-3-(3,4-dimethoxybenzyl)-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11082811.png)
